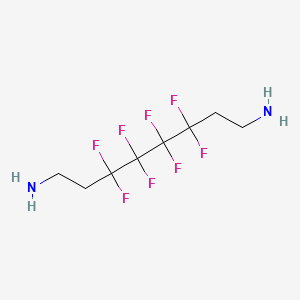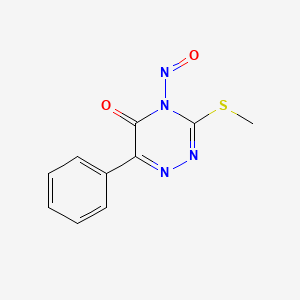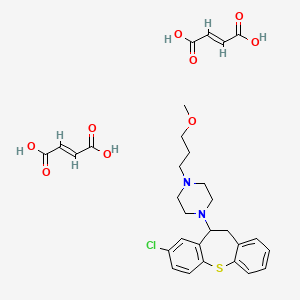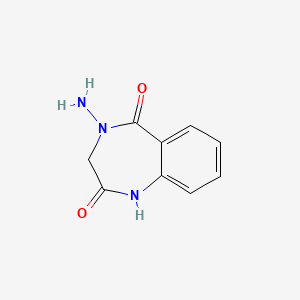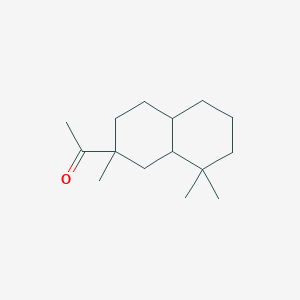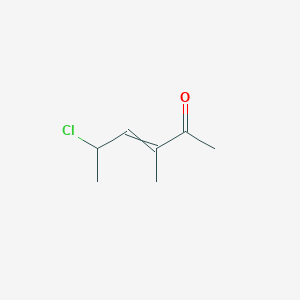
5-Chloro-3-methylhex-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methylhex-3-en-2-one: is an organic compound characterized by a chloro substituent at the fifth carbon, a methyl group at the third carbon, and a double bond between the third and fourth carbons in a hexane chain. This compound is a member of the enone family, which are compounds containing both alkene and ketone functional groups. The presence of these functional groups makes this compound a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methylhex-3-en-2-one can be achieved through various methods. One common approach involves the chlorination of 3-methylhex-3-en-2-one. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the fifth carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-3-methylhex-3-en-2-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or alkanes. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: 5-Chloro-3-methylhex-3-en-2-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules in organic chemistry.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving enones. It may also serve as a starting material for the synthesis of biologically active molecules with potential medicinal properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility allows for the development of a wide range of products.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylhex-3-en-2-one involves its reactivity as an enone. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various adducts. The presence of the chloro group can influence the reactivity and selectivity of these reactions. Molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
3-Methylhex-3-en-2-one: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
5-Methyl-3-hexen-2-one: Similar structure but with a methyl group instead of a chloro group, affecting its reactivity and applications.
3-Hexen-2-one: Lacks both the chloro and methyl substituents, making it a simpler enone with different reactivity.
Uniqueness: 5-Chloro-3-methylhex-3-en-2-one is unique due to the presence of both a chloro and a methyl group, which influence its chemical behavior and make it a valuable intermediate in organic synthesis. The combination of these substituents allows for selective reactions and the formation of diverse products.
Properties
CAS No. |
96357-43-6 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
5-chloro-3-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H11ClO/c1-5(7(3)9)4-6(2)8/h4,6H,1-3H3 |
InChI Key |
FSEDFKFYTRFRER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C)C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


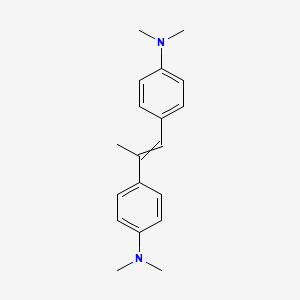
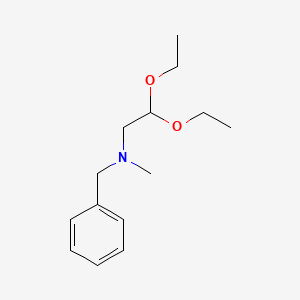
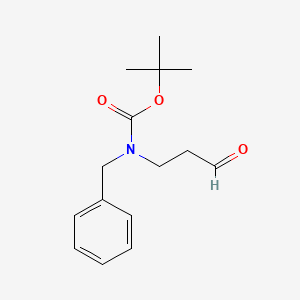
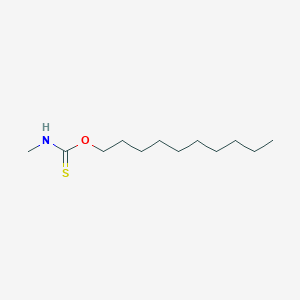
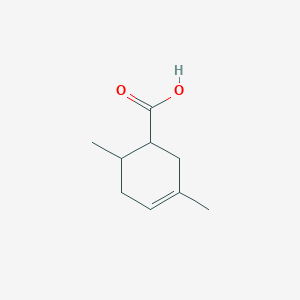
![Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate](/img/structure/B14342706.png)
